![molecular formula C12H17N5O2S B2852166 2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide CAS No. 922006-35-7](/img/structure/B2852166.png)
2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide
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Overview
Description
The compound “2-((5-(tert-butyl)-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide” is a complex organic molecule that contains a [1,2,4]triazolo[4,3-a]pyrimidine core . This core is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The reaction mechanism involved may include nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes rearrangement to give the final product .Molecular Structure Analysis
The molecular structure of this compound, like other [1,2,4]triazolo[4,3-a]pyrimidines, is characterized by the presence of a five-membered ring containing three nitrogen atoms . The structure can be further characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by its unique structure. For instance, the presence of the [1,2,4]triazolo[4,3-a]pyrimidine core allows it to participate in various chemical reactions . The proposed reaction mechanism involved nucleophilic attack of the sulfur atom of the compound on the electrophilic cationic center with the formation of an intermediate product .Scientific Research Applications
Energetic Materials
The compound belongs to the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance . This suggests their potential use as secondary explosives .
Antibacterial Agents
A series of novel triazolo[4,3-a]pyrazine derivatives, including the compound , have been synthesized and evaluated for in vitro antibacterial activity . Some of these compounds showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests their potential use as antibacterial agents .
Antitumor Agents
The compound has been evaluated for antitumor activity against human malignant melanoma cells (A375) using the standard MTT assay in vitro . This suggests its potential use as an antitumor agent .
c-Met Kinase Inhibitors
The compound could be a potential c-Met kinase inhibitor . c-Met kinase is a protein that in humans is encoded by the MET gene, and it has been implicated in the development and progression of cancer . Therefore, inhibitors of c-Met kinase, like this compound, could potentially be used in cancer treatment .
Mechanism of Action
While the specific mechanism of action of this compound is not provided in the search results, compounds with similar structures have been found to inhibit CDK2, a target for cancer treatment . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Safety and Hazards
properties
IUPAC Name |
2-[(5-tert-butyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-12(2,3)7-5-8(18)14-10-15-16-11(17(7)10)20-6-9(19)13-4/h5H,6H2,1-4H3,(H,13,19)(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVXVFGMJOZSPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC2=NN=C(N12)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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